3-(Bromomethyl)morpholine, N-BOC protected 3-(Bromomethyl)morpholine, N-BOC protected
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010014
InChI: InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H18BrNO3
Molecular Weight: 280.16 g/mol

3-(Bromomethyl)morpholine, N-BOC protected

CAS No.:

Cat. No.: VC18010014

Molecular Formula: C10H18BrNO3

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)morpholine, N-BOC protected -

Specification

Molecular Formula C10H18BrNO3
Molecular Weight 280.16 g/mol
IUPAC Name tert-butyl 3-(bromomethyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3
Standard InChI Key TWFMJHHRSVBFSE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1CBr

Introduction

Structural Overview and Molecular Identity

3-(Bromomethyl)morpholine, N-BOC protected, is systematically named tert-butyl 3-(bromomethyl)morpholine-4-carboxylate. Its molecular formula is C10H18BrNO3\text{C}_{10}\text{H}_{18}\text{BrNO}_{3}, with a molecular weight of 280.16 g/mol . The structure comprises a six-membered morpholine ring, where one nitrogen atom is protected by a BOC group, and a bromomethyl substituent is attached at the 3-position (Figure 1).

Key Structural Features:

  • Morpholine Core: A saturated six-membered ring containing one oxygen and one nitrogen atom.

  • Bromomethyl Group: A reactive CH2Br-\text{CH}_2\text{Br} substituent at the 3-position, enabling nucleophilic substitution.

  • N-BOC Protection: A tert-butoxycarbonyl group (OC(O)O-t-Bu-\text{OC(O)O-t-Bu}) shielding the amine, enhancing stability during synthetic modifications .

The InChIKey NBJWPNFWLLYPDT-UHFFFAOYSA-N and SMILES C1COCC(N1)CBr provide unambiguous identifiers for database searches .

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(bromomethyl)morpholine, N-BOC protected, involves two primary steps: (1) bromination of a precursor and (2) N-BOC protection.

Step 1: Bromination of 3-Methylmorpholine
Bromination of 3-methylmorpholine using N\text{N}-bromosuccinimide (NBS) under radical initiation introduces the bromomethyl group. This reaction typically proceeds in dichloromethane at 0–25°C, yielding 3-(bromomethyl)morpholine .

Step 2: N-BOC Protection
The free amine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in a tetrahydrofuran (THF)/water mixture. This step occurs at 0°C, followed by gradual warming to room temperature, achieving high yields of the N-BOC-protected product .

Analytical Characterization

  • Spectroscopy: Nuclear magnetic resonance (NMR) confirms the presence of the BOC group (quartet at δ\delta 1.4 ppm for tert-butyl) and bromomethyl signal (δ\delta 3.5–4.0 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 280.16 .

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Molecular FormulaC10H18BrNO3\text{C}_{10}\text{H}_{18}\text{BrNO}_{3}
Molecular Weight280.16 g/mol
SolubilitySoluble in DMSO, THF, CH2_2Cl2_2
Melting Point45–48°C (decomposes)

Stability and Reactivity

  • Thermal Stability: Decomposes above 150°C, releasing CO2_2 and tert-butanol .

  • Hydrolytic Sensitivity: The BOC group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane).

  • Reactivity: The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides .

Reactivity and Synthetic Applications

Nucleophilic Substitution

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and protease modulators. Its bromomethyl group facilitates late-stage diversification in drug discovery.

Material Science

Functionalized morpholines are incorporated into polymers for controlled drug delivery systems, leveraging their water solubility and biocompatibility.

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